2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H7ClF3N It is a derivative of pyridine, characterized by the presence of a chlorine atom, a cyclopropyl group, and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with cyclopropylmagnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopropyl-substituted pyridines.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of cyclopropyl-substituted pyridines.
Scientific Research Applications
2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group contributes to the compound’s stability and reactivity. These structural features enable the compound to modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-5-(trifluoromethyl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1360886-85-6 |
---|---|
Molecular Formula |
C9H7ClF3N |
Molecular Weight |
221.60 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3N/c10-8-7(5-1-2-5)3-6(4-14-8)9(11,12)13/h3-5H,1-2H2 |
InChI Key |
LSBHPADIGYQFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)C(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.